Carbamothioic acid, butyl-, S-phenyl ester

Description

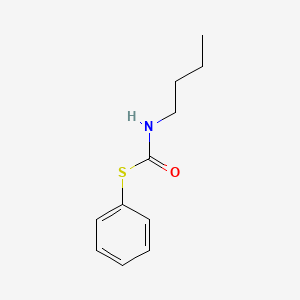

Carbamothioic acid, butyl-, S-phenyl ester is a thiocarbamate derivative with the structural formula butyl-NH-C(=S)-S-phenyl. Thiocarbamates are characterized by a central carbamothioic acid backbone (R₁R₂NCOS−) and a thioester group (S-ester). This compound features a butyl group attached to the nitrogen atom and a phenyl group as the thioester substituent. Thiocarbamates are widely used in agrochemicals (e.g., herbicides, insecticides) and may exhibit unique reactivity due to sulfur and nitrogen functionalities .

Properties

CAS No. |

4910-31-0 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-phenyl N-butylcarbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |

InChI Key |

VOUSWJDTEFMENQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, butyl-, S-phenyl ester can be synthesized through various methods. One common synthetic route involves the reaction of butanethiol with phenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, butyl-, S-phenyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiocarbamates.

Scientific Research Applications

Carbamothioic acid, butyl-, S-phenyl ester has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of pesticides, herbicides, and fungicides.

Mechanism of Action

The mechanism of action of carbamothioic acid, butyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

The following analysis compares carbamothioic acid, butyl-, S-phenyl ester with structurally related thiocarbamates, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Key Comparisons:

a) Substituent Effects on Reactivity and Stability

- Dimethyl groups () may facilitate nucleophilic substitutions due to reduced steric hindrance .

- S-Ester Groups :

b) Physicochemical Properties

Research Findings and Functional Insights

- Degradation Pathways : Thiobencarb (a related thiocarbamate) degrades into intermediates like benzothiazole and carbamothioic acid diethyl-S-ethyl ester, suggesting the target compound may undergo similar microbial or chemical transformations .

- Biological Activity : The presence of sulfur and nitrogen in thiocarbamates enables interactions with enzymes (e.g., acetylcholinesterase inhibition in pests) .

- Synthetic Utility : Carbamothioic acids participate in condensation reactions, making them valuable intermediates in medicinal chemistry .

Biological Activity

Carbamothioic acid, butyl-, S-phenyl ester, also known as butyl phenylcarbamothioate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula

- Molecular Formula: CHNOS

- Molecular Weight: 209.31 g/mol

This compound exhibits biological activity primarily through its hydrolysis into the active carbamothioic acid form. This active form can interact with various biological molecules, influencing enzyme activity and potentially modulating metabolic pathways. The specific biological targets include:

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic processes.

- Receptors: Potential interaction with cellular receptors influencing signal transduction pathways.

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of carbamothioic acid derivatives, including butyl phenylcarbamothioate. Results indicated that these compounds exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in pharmaceuticals. -

Neuroprotective Effects

Research has shown that derivatives of carbamothioic acid may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, indicating a potential therapeutic application in neurodegenerative diseases. -

Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of carbamothioic acid derivatives revealed their ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory conditions.

Data Table: Biological Activities of Carbamothioic Acid Derivatives

Table: Comparison of Carbamothioic Acid Derivatives

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Carbamothioic acid, ethyl-, S-methyl ester | Moderate | No | Yes |

| Carbamothioic acid, propyl-, S-hexyl ester | Yes | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.